1-(2-Methoxyphenethyl)piperazine
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Overview
Description
1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
1-(2-Methoxyphenethyl)piperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives .Scientific Research Applications
Synthesis of Antihypertensive Drugs
1-(2-Methoxyphenethyl)piperazine is used in the synthesis of urapidil, an antihypertensive drug. A new synthetic route has been established where it reacts with oxetane under specific catalysts to form a key intermediate, γ-amino alcohol, beneficial for large-scale production .
Pharmaceutical Testing
This compound is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .
Chemical Synthesis
In chemical synthesis, 1-(2-Methoxyphenethyl)piperazine can be utilized in various reactions:
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxyphenethyl)piperazine is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound also interacts with the α-blocker , which is involved in the regulation of blood pressure .
Mode of Action
1-(2-Methoxyphenethyl)piperazine interacts with its targets by lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows the compound to prevent reflex tachycardia in patients .
Biochemical Pathways
The compound affects the biochemical pathways related to blood pressure regulation and serotonin release. By interacting with the α-blocker and the 5HT-1A receptor, it influences the peripheral and central regulation of blood pressure . The downstream effects include the reduction of blood pressure and the enhancement of feelings of well-being and happiness.
Pharmacokinetics
It’s known that the compound has a rapid onset of action and ease of controllability , suggesting efficient absorption and distribution.
Result of Action
The molecular and cellular effects of 1-(2-Methoxyphenethyl)piperazine’s action include the reduction of peripheral and intracranial blood pressure and the activation of the 5HT-1A receptor . These effects result in the compound’s antihypertensive activity and its ability to enhance feelings of well-being and happiness .
Action Environment
The action, efficacy, and stability of 1-(2-Methoxyphenethyl)piperazine can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s generally known that factors such as temperature, pH, and the presence of other substances can affect a compound’s action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVCLYJLPIIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610879 |
Source
|
Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147149-54-0 |
Source
|
Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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